2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-imidazole-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and imidazole derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of sulfonamide and imidazole-substituted products.
Scientific Research Applications
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the compound.
1H-imidazole-4-carboxylic acid: Another precursor used in the synthesis.
Sulfonamides: Compounds with similar sulfonyl functional groups.
Uniqueness
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in proteomics and drug development .
Properties
Molecular Formula |
C12H12ClN3O4S |
---|---|
Molecular Weight |
329.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-3-10(4-2-8)21(19,20)16-11(12(17)18)5-9-6-14-7-15-9/h1-4,6-7,11,16H,5H2,(H,14,15)(H,17,18) |
InChI Key |
UVYBNOUSAZKNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CC2=CN=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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